



Application Note: Crystallization of Acetylsalicylic Acid

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Compound of Interest		
Compound Name:	beta-Isatropic acid	
Cat. No.:	B1658104	Get Quote

Introduction

Crystallization is a critical purification and particle engineering technique in the pharmaceutical industry. The solid-state properties of an active pharmaceutical ingredient (API), such as its crystal form (polymorphism), size, and shape, significantly influence its stability, solubility, bioavailability, and manufacturability. Acetylsalicylic acid, commonly known as aspirin, is a widely used nonsteroidal anti-inflammatory drug (NSAID) that serves as an excellent model compound for studying crystallization processes. While stable in dry air, it can hydrolyze in the presence of moisture into acetic acid and salicylic acid[1].

Acetylsalicylic acid is known to exhibit polymorphism, which is the ability to exist in more than one crystal structure[1]. The most common form is Form I. A second polymorph, Form II, was identified in 2005, and a third has also been reported[1][2]. The specific polymorph obtained can be influenced by the crystallization conditions, such as the rate of crystallization[3]. Controlling these conditions is paramount to producing a consistent and effective drug product.

This document provides detailed protocols for common laboratory-scale crystallization techniques applicable to acetylsalicylic acid, including cooling crystallization, evaporation crystallization, and spherical crystallization.

Physicochemical Properties of Acetylsalicylic Acid

A summary of the key physical and chemical properties of acetylsalicylic acid relevant to its crystallization is presented below.



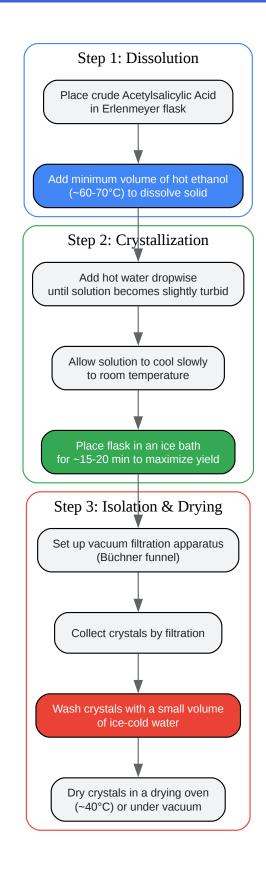
Property	Value	Reference
Chemical Name	2-(acetyloxy)benzoic acid	[1]
Molecular Formula	C9H8O4	N/A
Molar Mass	180.16 g/mol	N/A
Melting Point	~136 °C (277 °F)	[1]
Decomposition Temp.	~140 °C (284 °F)	[1]
pKa	3.5 at 25 °C (77 °F)	[1]
Appearance	White, crystalline powder	[1]
Common Polymorphs	Form I, Form II	[1]
Solubility	Low solubility in cold water; soluble in hot ethanol. Decomposes in solutions of acetates, carbonates, citrates, or hydroxides.	[1][4][5][6]

Crystallization Protocols Protocol 1: Cooling Crystallization from an Ethanol/Water System

Cooling crystallization is a widely used method that relies on the principle that the solubility of the compound is significantly higher in a hot solvent than in a cold one. By dissolving the impure solid in a minimum amount of hot solvent and then allowing it to cool, the compound crystallizes out, leaving impurities behind in the solution.

Experimental Workflow Diagram





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Caption: Workflow for Cooling Crystallization.



Methodology:

- Place the crude acetylsalicylic acid powder into a clean Erlenmeyer flask.
- In a separate beaker, heat ethanol to approximately 60-70°C.
- Add the minimum volume of hot ethanol to the flask required to completely dissolve the solid with gentle swirling[6]. This creates a saturated solution.
- Heat water to a similar temperature. Add the hot water dropwise to the ethanol solution until
 the solution just begins to show persistent cloudiness (turbidity). If too much water is added,
 add a small amount of hot ethanol to redissolve the precipitate.
- Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, more pure crystals.
- Once the flask has reached room temperature, place it in an ice bath for 15-20 minutes to maximize the crystallization of the product[7][8].
- Set up a Büchner funnel for vacuum filtration[9].
- Collect the crystallized product by pouring the contents of the flask into the funnel under vacuum.
- Wash the crystals with a small amount of ice-cold water to rinse away any remaining soluble impurities[5][7].
- Allow the vacuum to run for several minutes to pull air through the crystals and partially dry them[10].
- Transfer the purified crystals to a watch glass and dry them in a low-temperature oven (e.g., 40°C) or a desiccator until a constant weight is achieved[11].

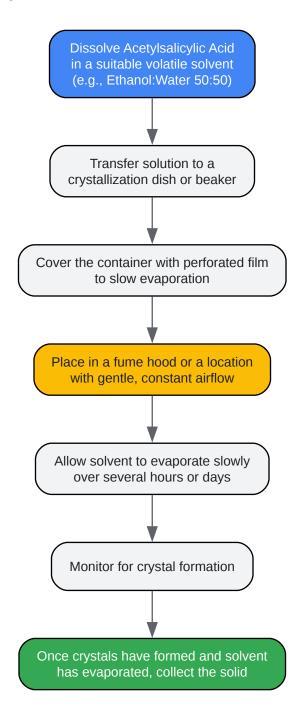
Protocol 2: Evaporation Crystallization

This technique is suitable for compounds that are highly soluble at room temperature or are thermally unstable. The solid is dissolved in a volatile solvent, which is then allowed to



evaporate slowly, increasing the concentration of the solute until it exceeds its solubility limit and crystallization occurs.

Experimental Workflow Diagram



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Caption: Workflow for Evaporation Crystallization.



Methodology:

- Dissolve the acetylsalicylic acid in a suitable volatile solvent system, such as a 50:50 mixture of ethanol and water, at room temperature[12]. Ensure the solid is fully dissolved.
- Transfer the solution to a wide, shallow container like a crystallization dish or a beaker. A wider surface area facilitates controlled evaporation.
- Cover the opening of the container with a piece of paraffin film or aluminum foil. Punch a few small holes in the cover. This slows the rate of evaporation, which typically leads to the formation of higher-quality crystals.
- Place the container in a location with gentle airflow, such as a fume hood with the sash lowered, and at a constant temperature.
- Allow the solvent to evaporate undisturbed over several hours to days.
- Once a sufficient crop of crystals has formed and the majority of the solvent has evaporated, collect the crystals.
- If necessary, a final drying step in a desiccator can be performed to remove any residual solvent.

Protocol 3: Spherical Crystallization

Spherical crystallization is an advanced particle engineering technique used to produce spherical agglomerates of crystals directly during the crystallization process. These agglomerates often exhibit improved flowability and compressibility, which are highly desirable properties for direct-compression tableting in the pharmaceutical industry[13].

Experimental Workflow Diagram





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Caption: Workflow for Spherical Crystallization.

Methodology: This protocol is based on the typical spherical crystallization technique involving a three-solvent system[13].

- System Components:
 - Good Solvent: A solvent in which the API is highly soluble (e.g., ethanol).
 - Poor Solvent: A solvent in which the API is poorly soluble (e.g., water). This acts as the antisolvent.
 - Bridging Liquid: A liquid that is immiscible with the poor solvent and preferentially wets the precipitated crystals, causing them to agglomerate (e.g., carbon tetrachloride).
- In a jacketed crystallization vessel equipped with an overhead stirrer, dissolve the acetylsalicylic acid in ethanol at an elevated temperature (e.g., 60°C)[13].
- Introduce the poor solvent (water) and the bridging liquid (carbon tetrachloride) into the vessel.
- Maintain constant agitation (e.g., 200 rpm) throughout the process[13].
- Initiate a controlled cooling ramp, for example, cooling the mixture from 60°C to 20°C at a rate of 0.5°C/min[13].
- As the solution cools, the acetylsalicylic acid will precipitate out. The bridging liquid will wet the fine crystals and, due to the shear force from stirring, cause them to form spherical



agglomerates.

• Once the final temperature is reached, the agglomerates can be collected by filtration, washed, and dried.

Summary of Crystallization Parameters

Technique	Solvent System	Key Parameters	Expected Crystal Habit	Reference
Cooling Crystallization	Ethanol / Water	Minimum hot solvent volume; Slow cooling rate; Ice bath to maximize yield.	Needle-like or prismatic crystals.	[6][8][10][14]
Evaporation Crystallization	Ethanol / Water (50:50)	Slow, controlled evaporation rate; Constant temperature.	Well-defined prismatic crystals.	[12][15]
Spherical Crystallization	Ethanol (Good Solvent) Water (Poor Solvent) Carbon Tetrachloride (Bridging)	Stirring Speed: ~200 rpm Cooling Rate: ~0.5 °C/min	Spherical agglomerates.	[13]

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